molecular formula C7H13N3O B3204086 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine CAS No. 1027754-60-4

1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine

Cat. No.: B3204086
CAS No.: 1027754-60-4
M. Wt: 155.2 g/mol
InChI Key: LPVYZFDYHWFLKA-UHFFFAOYSA-N
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Description

1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine is a chemical compound with the molecular formula C7H12N3O It is characterized by the presence of a pyrazole ring substituted with a methoxymethyl group at the 5-position and an N-methylmethanamine group at the 3-position

Preparation Methods

The synthesis of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The methoxymethyl and N-methylmethanamine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(3-Methyl-1H-pyrazol-5-yl)methanamine: This compound lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

    1-(1-Phenyl-1H-pyrazol-4-yl)methanamine: The presence of a phenyl group instead of a methoxymethyl group can significantly alter the compound’s properties and applications.

    N-Methyl-1-(3-(1H-pyrazol-1-yl)phenyl)methanamine: This compound features a phenyl group attached to the pyrazole ring, which can influence its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-8-4-6-3-7(5-11-2)10-9-6/h3,8H,4-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVYZFDYHWFLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220056
Record name 5-(Methoxymethyl)-N-methyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027754-60-4
Record name 5-(Methoxymethyl)-N-methyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027754-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxymethyl)-N-methyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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